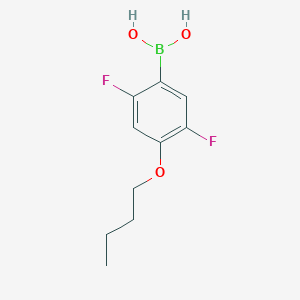![molecular formula C17H15FN2O4 B2937284 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 899748-97-1](/img/structure/B2937284.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound that features a benzodioxole ring and a fluoro-methylphenyl group
Mecanismo De Acción
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide may interact with its targets to induce cell death and inhibit cell proliferation.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 3-fluoro-4-methylphenylamine.
Amidation: The final step involves the reaction of [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine with 3-fluoro-4-methylphenylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or cardiovascular conditions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is unique due to the combination of the benzodioxole ring and the fluoro-methylphenyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specific applications.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-10-2-4-12(7-13(10)18)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIOJVCDKTYNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B2937201.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2937204.png)

![1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2937206.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)


![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2937214.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2937215.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/new.no-structure.jpg)
![3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole](/img/structure/B2937220.png)
![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate](/img/structure/B2937222.png)

